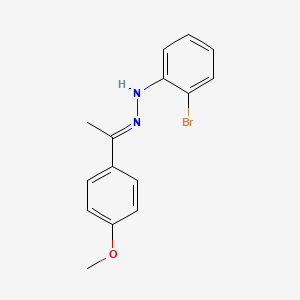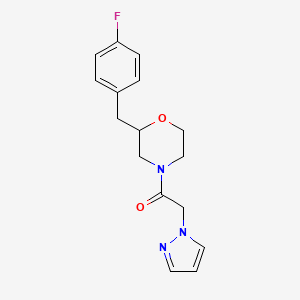
1-(4-methoxyphenyl)ethanone (2-bromophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)ethanone (2-bromophenyl)hydrazone, commonly known as BMEH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMEH is a hydrazone derivative that can be synthesized through a simple and efficient method.
Mecanismo De Acción
The mechanism of action of BMEH is not fully understood. However, studies have suggested that BMEH exerts its biological activities through the inhibition of enzymes and the modulation of signaling pathways. BMEH has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the hydrolysis of acetylcholine in the nervous system. BMEH has also been shown to modulate signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
BMEH has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BMEH exhibits anticancer, antimicrobial, and antiviral properties. BMEH has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In vivo studies have shown that BMEH exhibits analgesic and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMEH has several advantages for lab experiments. BMEH is easy to synthesize, and the purity of the synthesized BMEH can be confirmed through various analytical techniques. BMEH is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, BMEH has some limitations for lab experiments. BMEH is insoluble in water, which makes it difficult to use in aqueous solutions. BMEH also has low solubility in organic solvents, which limits its use in certain applications.
Direcciones Futuras
There are several future directions for the study of BMEH. One potential direction is the study of BMEH as a potential inhibitor of enzymes involved in the pathogenesis of various diseases such as Alzheimer's disease and cancer. Another potential direction is the study of BMEH as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science. Further studies are also needed to understand the mechanism of action of BMEH and its potential applications in various fields.
Conclusion:
In conclusion, BMEH is a chemical compound that has potential applications in various fields. BMEH can be synthesized through a simple and efficient method, and its purity can be confirmed through various analytical techniques. BMEH has been studied for its anticancer, antimicrobial, and antiviral properties, as well as its potential as an inhibitor of enzymes involved in the pathogenesis of various diseases. Further studies are needed to fully understand the mechanism of action of BMEH and its potential applications in various fields.
Métodos De Síntesis
BMEH can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-bromobenzaldehyde and 4-methoxyacetophenone in the presence of hydrazine hydrate. The reaction results in the formation of BMEH, which can be purified through recrystallization. The purity of the synthesized BMEH can be confirmed through various analytical techniques such as melting point determination, TLC analysis, and NMR spectroscopy.
Aplicaciones Científicas De Investigación
BMEH has potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, BMEH has been studied for its anticancer, antimicrobial, and antiviral properties. BMEH has also been studied as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In biochemistry, BMEH has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propiedades
IUPAC Name |
2-bromo-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-11(12-7-9-13(19-2)10-8-12)17-18-15-6-4-3-5-14(15)16/h3-10,18H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZPFUYEFNGAKV-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1Br)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1Br)/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-({1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6007158.png)

![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,4(3H,5H)-thiophenedione](/img/structure/B6007169.png)
![4-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6007172.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6007198.png)
![6-oxo-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6007202.png)
![2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one](/img/structure/B6007212.png)
![1-(2-{[(2,4-difluorobenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6007220.png)
![4-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6007236.png)

![2-{3-[2-(cyclohexylmethyl)-4-morpholinyl]-3-oxopropyl}-1,2-oxazinane](/img/structure/B6007249.png)
![2-(5-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6007255.png)
![N-(4-{[(4-chlorophenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(4-fluorophenyl)guanidine](/img/structure/B6007266.png)